N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a compound with the linear formula C19H12BrN3O3S . Another related compound is (6-bromo-1,3-benzothiazol-2-yl)methanol with the molecular weight of 244.11 .
Molecular Structure Analysis
The molecular structure of a related compound, N-(6-bromo-1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide, has a linear formula of C19H12BrN3O3S .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, (6-bromo-1,3-benzothiazol-2-yl)methanol, include a molecular weight of 244.11 and it is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
- Research on mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes highlights the synthesis routes and activities toward Heck coupling, demonstrating the compound's role in facilitating organometallic reactions and potentially enhancing catalytic efficiency in organic synthesis processes (Swee Kuan Yen et al., 2006).
Pharmacological Activity
- A study on benzothiazole derivatives as potential antipsychotic agents reveals their significant antidopaminergic properties, suggesting the compound's potential application in developing new therapeutic agents targeting dopamine receptors (T. Högberg et al., 1990).
- Investigations into thiazolide-induced apoptosis in colorectal tumor cells indicate that certain derivatives, including bromo-thiazolide compounds, can induce cell death, highlighting their potential application in cancer research and treatment strategies (A. Brockmann et al., 2014).
Antimicrobial and Antifungal Activities
- Antibacterial activity studies on hydroxy-substituted benzothiazole derivatives against Streptococcus pyogenes showcase the compound's potential as a scaffold for developing new antibacterial agents, especially with hydroxy substitution enhancing activity (Akhilesh Gupta, 2018).
- The synthesis and evaluation of new benzothiazole acylhydrazones as anticancer agents represent another significant application, underlining the versatility of benzothiazole derivatives in medicinal chemistry and their role in the ongoing search for effective antitumor compounds (Derya Osmaniye et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJJPQIHCIQFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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